tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate: is a synthetic organic compound with the molecular formula C13H18N2O3S It is characterized by the presence of a benzothiazole ring, a formyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ether as solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), solvents like acetic acid or chloroform
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzothiazole ring
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and benzothiazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate: Similar structure with a thiazolo[5,4-c]pyridine ring instead of a benzothiazole ring.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Contains a pyridine ring and a boronic ester group.
Uniqueness:
- The presence of the benzothiazole ring and the formyl group in tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate provides unique chemical reactivity and potential biological activity compared to similar compounds .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C13H18N2O3S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-13(2,3)18-12(17)14-8-4-5-9-10(6-8)19-11(7-16)15-9/h7-8H,4-6H2,1-3H3,(H,14,17) |
InChI Key |
OHCJVPLSIIRYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.